molecular formula C11H10F3N3 B6361663 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine CAS No. 1177304-14-1

1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine

Cat. No. B6361663
CAS RN: 1177304-14-1
M. Wt: 241.21 g/mol
InChI Key: RJHXTNKEJMSWJR-UHFFFAOYSA-N
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Description

“1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Therapeutic Potential

Compounds containing a pyrazole moiety, such as the one , have been found to have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Activity

Some derivatives of pyrazole have been synthesized and evaluated for antioxidant activity . They have been tested using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Pesticide Use

Pyrazoles have potential applications in the agrochemical industry as pesticides . A well-known example is fipronil, a heavily substituted pyrazole-based heterocycle, which is an extremely effective parasiticide used for both agricultural and non-agricultural purposes .

Insecticidal Activity

1-Phenylpyrazoles, such as fipronil, ethiprole, and butene fipronil, target the chloride channel of the GABA receptor in insects and exhibit excellent insecticidal activity against both sensitive and resistant pests .

Anti-inflammatory Medications

Pyrazoles have been used in the development of anti-inflammatory medications . The specific mechanisms of action and therapeutic potential of these compounds are areas of ongoing research.

Antitumor Drugs

Pyrazoles have also been used in the development of antitumor drugs . They have shown potential in inhibiting the growth of certain types of cancer cells, although more research is needed to fully understand their mechanisms of action and potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit clinically related leukemia cell lines driven by flt3-itd, flt3-itd/d835y, flt3-itd/f691l, or bcr-abl . These targets are involved in cell signaling pathways that regulate cell growth and survival.

Mode of Action

The compound interacts with its targets, potentially inhibiting the signaling pathways they are involved in . This inhibition could lead to changes in cell behavior, such as reduced proliferation or induced apoptosis.

Biochemical Pathways

The compound likely affects the FLT3 and BCR-ABL pathways, given its targets . These pathways play crucial roles in cell growth and survival, particularly in hematopoietic cells. Disruption of these pathways can lead to cell death or reduced proliferation.

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents to improve bioavailability .

Result of Action

The compound’s action results in proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways . This could potentially lead to reduced proliferation of leukemia cells and possibly their death.

Action Environment

For instance, the compound’s solubility might be influenced by the pH of its environment .

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)10-4-2-1-3-8(10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHXTNKEJMSWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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